
4-Hydroxy-2,2',4',6'-Tetrachlorbiphenyl
Übersicht
Beschreibung
4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl is a chlorinated biphenyl compound with the molecular formula C12H6Cl4O It is a derivative of biphenyl, where four chlorine atoms and one hydroxyl group are substituted at specific positions on the biphenyl structure
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its potential use in developing new pharmaceuticals and understanding the mechanisms of drug action.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and plasticizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. One common method includes the following steps:
Chlorination of Biphenyl: Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). This reaction yields various chlorinated biphenyls, including 2,2’,4’,6’-tetrachlorobiphenyl.
Hydroxylation: The chlorinated biphenyl is then hydroxylated using a strong base such as sodium hydroxide (NaOH) in the presence of a suitable solvent like ethanol. This step introduces the hydroxyl group at the desired position, resulting in the formation of 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl.
Industrial Production Methods
Industrial production of 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and hydroxylation reactions, with careful monitoring of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups replacing chlorine atoms.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl involves its interaction with cellular components. The hydroxyl group allows it to form hydrogen bonds with proteins and nucleic acids, potentially disrupting normal cellular functions. The chlorine atoms increase its lipophilicity, enabling it to accumulate in lipid-rich tissues and affect membrane integrity. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl can be compared with other chlorinated biphenyls, such as:
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Contains six chlorine atoms and lacks a hydroxyl group, making it more hydrophobic and persistent in the environment.
4-Hydroxy-2,2’,3’,4’,5’-pentachlorobiphenyl: Contains five chlorine atoms and a hydroxyl group, with different substitution patterns affecting its reactivity and biological effects.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with different chlorine substitution, influencing its chemical and physical properties.
The uniqueness of 4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl lies in its specific substitution pattern, which affects its reactivity, environmental behavior, and biological interactions.
Eigenschaften
IUPAC Name |
3-chloro-4-(2,4,6-trichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-6-3-10(15)12(11(16)4-6)8-2-1-7(17)5-9(8)14/h1-5,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOGRXAVIRHWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164517 | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',4',6'-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150304-08-8 | |
| Record name | 2,2′,4′,6′-Tetrachloro-4-biphenylol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150304-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4',6'-Tetrachloro-4-biphenylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150304088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2,2',4',6'-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4',6'-TETRACHLORO-4-BIPHENYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LUQ8W8XS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A1: The presence of 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl, a PCB metabolite, in the Carthamus oxycantha leaf extract is noteworthy. PCBs are persistent organic pollutants with known toxicities, including endocrine disruption and potential carcinogenicity. While the study focuses on the antifungal properties of the extract [], the detection of this compound raises concerns about potential contamination of the plant material. It is crucial to determine the source of this contamination and its potential impact on the safety and efficacy of using Carthamus oxycantha extracts for any purpose. Further research is needed to quantify the levels of 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl in the extract and assess potential risks associated with its presence.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


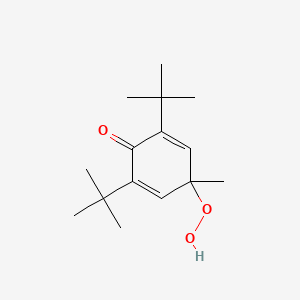
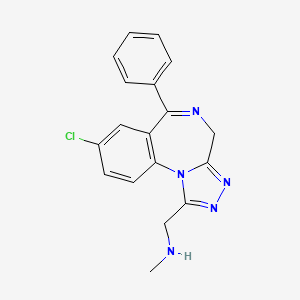
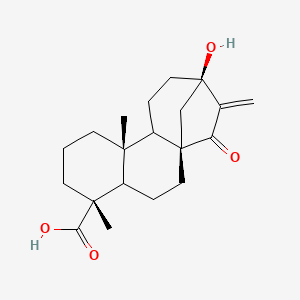

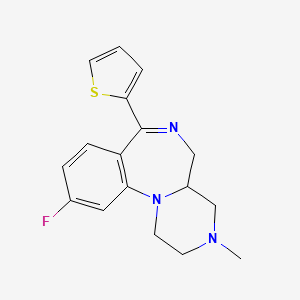
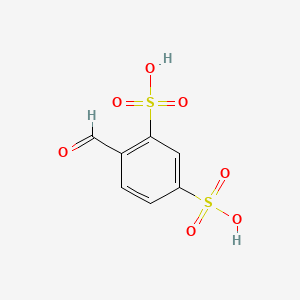
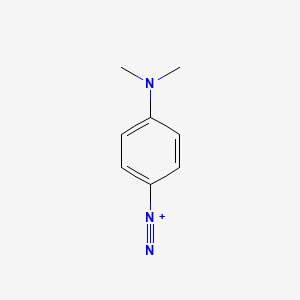

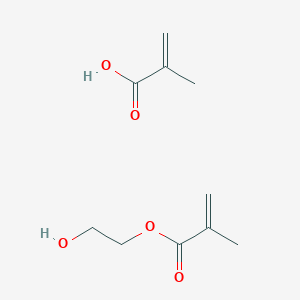
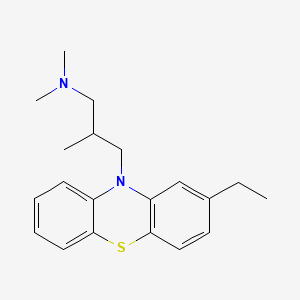
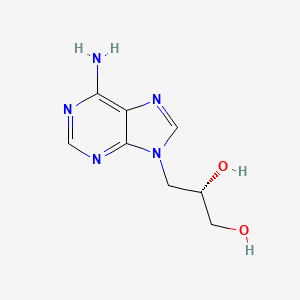


![4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid](/img/structure/B1205496.png)
